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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

This guide provides a comparative analysis of validated analytical methods for the
guantification of Sofosbuvir impurity G, a critical process-related impurity in the
manufacturing of the antiviral drug Sofosbuvir. The information is intended for researchers,
scientists, and drug development professionals to aid in the selection and implementation of a
suitable analytical method for quality control and stability testing.

Comparison of Analytical Methods

Two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and
Ultra-Performance Liquid Chromatography (UPLC), have been identified and validated for the
determination of Sofosbuvir and its impurities. The following tables summarize the key
performance parameters of representative methods, providing a basis for objective
comparison.

Table 1: Chromatographic Conditions and Performance
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Parameter Method 1: RP-HPLC Method 2: UPLC
Reverse Phase High- o
o o Ultra-Performance Liquid
Principle Performance Liquid
Chromatography
Chromatography
Col Agilent Eclipse XDB-C18, 4.6 x  Acquity UPLC HSS C18, 2.1 x
olumn
250 mm, 5 pm[1][2] 100 mm, 1.8 um[3]
0.1% Trifluoroacetic acid in ] ]
) o Orthophosphoric acid buffer:
Mobile Phase Water: Acetonitrile (50:50 v/v) o
Acetonitrile (45:55 v/v)[3]
[1](2]
Flow Rate 1.0 mL/min 0.2 mL/min[3]

Detection Wavelength

260 nm[1][2]

250 nm([3]

Retention Time (Impurity G)

5.704 min (as Phosphoryl
impurity)[1][2]

Not explicitly stated for
Impurity G

Retention Time (Sofosbuvir)

3.674 min[1][2]

Not explicitly stated

Table 2: Validation Parameters

Validation Parameter

Method 1: RP-HPLC

Method 2: UPLC

Linearity Range (Impurity G)

10-30 pg/mL (as Phosphoryl

Not explicitly stated for

impurity)[1][2] Impurity G
Correlation Coefficient (r2) > 0.999[4] > 0.999[3]
o ) 0.03% (0.12 pg) (as -~
Limit of Detection (LOD) ) ) Not specified
Phosphoryl impurity)[1][2]
o o 1.50% (0.375 pg) (as N
Limit of Quantitation (LOQ) Not specified

Phosphoryl impurity)[1][2]

Accuracy (% Recovery)

90.2-113.9%[4]

98.40 to 100.9% (for
Sofosbuvir)[3]

Precision (%RSD)

0.043 (for Phosphoryl impurity)
[1][2]

<2%
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Experimental Protocols

Detailed methodologies for the validated analytical methods are provided below. These
protocols are based on published literature and adhere to ICH guidelines for method validation.

[5]16]

Method 1: RP-HPLC Method for Sofosbuvir and Impurity
G

1. Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and
data acquisition software.[1][2]

e Analytical balance.

e Volumetric flasks and pipettes.

» Sonicator.

2. Chromatographic Conditions:

o Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um particle size.[1][2]

» Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and
Acetonitrile in a 50:50 ratio.[1][2]

e Flow Rate: 1.0 mL/min.

e Column Temperature: Ambient.

o Detection Wavelength: 260 nm.[1][2]
e Injection Volume: 10 pL.

3. Preparation of Solutions:

e Diluent: Water: Acetonitrile (50:50 v/v).[7]
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o Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 400 mg of Sofosbuvir
reference standard in 100 mL of diluent.[1][7]

» Standard Stock Solution of Impurity G (Phosphoryl impurity): Accurately weigh and dissolve
25 mg of Impurity G reference standard in 100 mL of diluent.[1][7]

e Working Standard Solution: Pipette 5 mL of each stock solution into a 50 mL volumetric flask
and dilute to volume with diluent.[1][7]

o Sample Solution: Accurately weigh tablet powder equivalent to 400 mg of Sofosbuvir into a
100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to
volume. Filter the solution through a 0.45 um nylon filter. Pipette 5 mL of the filtered solution
into a 50 mL volumetric flask and dilute to volume with diluent.

4. Validation Procedure:

» Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate the
absence of interference at the retention times of Sofosbuvir and Impurity G.

» Linearity: Prepare a series of at least five concentrations of Impurity G (e.g., 10, 15, 20, 25,
30 pug/mL) and inject them. Plot a calibration curve of peak area versus concentration and
determine the correlation coefficient.[1][2]

o Accuracy (Recovery): Spike a placebo preparation with known concentrations of Impurity G
at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the
percentage recovery.

e Precision (Repeatability): Inject the working standard solution six times and calculate the
relative standard deviation (%RSD) of the peak areas for Impurity G.[1][2]

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ
based on the standard deviation of the response and the slope of the calibration curve.[1][2]

Visualizations
Experimental Workflow for Method Validation
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Caption: Workflow for the validation of an analytical method for Sofosbuvir impurity G.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15566924?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Logical Relationship of Validation Parameters

Key Performance Characteristics

Linearity Informs calculation of
Informs calculation of

Determines
LOD
Ensures analyte is
measured without interference
Closeness to true value
Robustness
Reproducibility of results
Resilience to minor
variations

Concentration interval
for reliable quantification

Click to download full resolution via product page

Caption: Interrelationship of key validation parameters for an analytical method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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